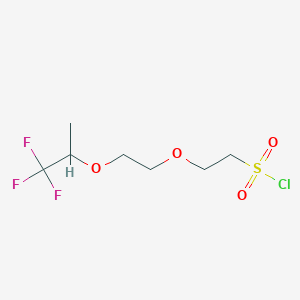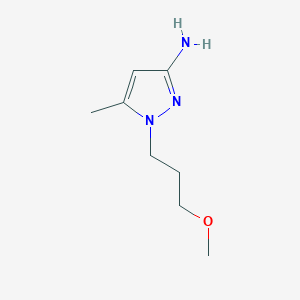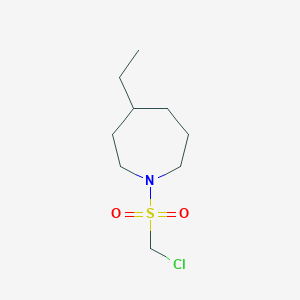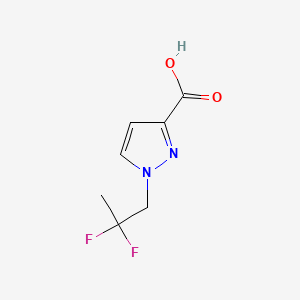
1-(2,2-difluoropropyl)-1H-pyrazole-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct physicochemical characteristics, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of difluorocyclopropane derivatives, which can be functionalized through various chemical reactions . The reaction conditions often require specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and purity. Techniques such as continuous flow synthesis and advanced purification methods are employed to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Medicine: Its potential therapeutic applications are being explored, particularly in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluoropropyl)-1H-pyrazole-3-carboxylicacid involves its interaction with molecular targets and pathways within biological systems The fluorine atoms in the compound can influence its binding affinity and specificity to target molecules, thereby modulating biological activities
Comparación Con Compuestos Similares
1,1-Difluorocyclopropane Derivatives: These compounds share similar fluorinated structures and exhibit comparable chemical properties.
Difluoroethylated Indolo/Benzoimidazo Compounds: These compounds also contain difluoro groups and are used in various scientific applications.
Uniqueness: 1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid stands out due to its specific structural configuration, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in multiple research fields highlight its significance.
Propiedades
Fórmula molecular |
C7H8F2N2O2 |
|---|---|
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
1-(2,2-difluoropropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-7(8,9)4-11-3-2-5(10-11)6(12)13/h2-3H,4H2,1H3,(H,12,13) |
Clave InChI |
YKTNSBZDMVVLHI-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=CC(=N1)C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


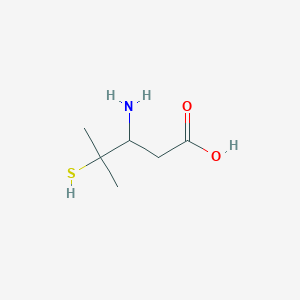

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid](/img/structure/B13632618.png)
![2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B13632624.png)

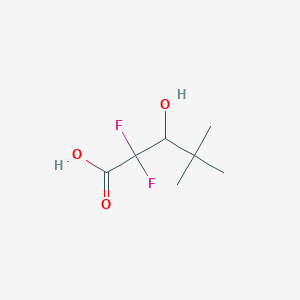


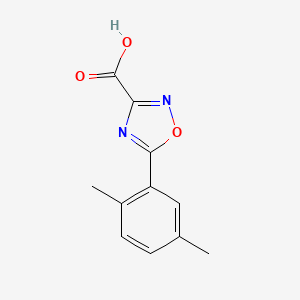
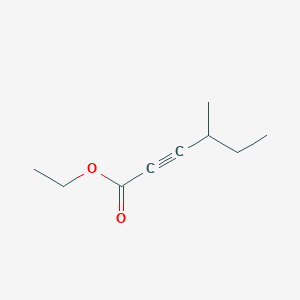
![Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13632647.png)
